molecular formula C12H16O2 B156424 Ethyl 2,4,6-trimethylbenzoate CAS No. 1754-55-8

Ethyl 2,4,6-trimethylbenzoate

Cat. No. B156424
CAS RN: 1754-55-8
M. Wt: 192.25 g/mol
InChI Key: ZXTXIZPSMQCYBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2,4,6-trimethylbenzoate, while not directly reported in the provided papers, can be inferred from similar synthetic methods. For instance, the synthesis of related compounds such as ethyl 4-hydroxy-2-methyl-benzoate and ethyl 4-hydroxy-2,3,5-trimethylbenzoate involves deoxygenation of resorcylate esters via hydrogenolysis . This suggests that a similar approach could potentially be applied to synthesize ethyl 2,4,6-trimethylbenzoate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 2,4,6-trimethylbenzoate has been determined using various spectroscopic techniques. For example, ethyl 2,6-dimethoxybenzoate's structure was confirmed by single crystal X-ray diffraction studies, which provided detailed information about its crystallographic parameters . Although not the same compound, this analysis gives insight into the potential crystalline structure that ethyl 2,4,6-trimethylbenzoate could exhibit.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of ethyl 2,4,6-trimethylbenzoate. However, by examining the reactions of structurally similar compounds, one can hypothesize possible reactions. For instance, the deoxygenation process used in the synthesis of related benzoate esters indicates that ethyl 2,4,6-trimethylbenzoate might also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,4,6-trimethylbenzoate can be deduced from the properties of similar compounds. The spectroscopic data, including NMR studies on related compounds , provide a foundation for predicting the NMR characteristics of ethyl 2,4,6-trimethylbenzoate. Theoretical studies on the vibrational analysis of 2,4,5-trimethylbenzoic acid offer insights into the potential vibrational spectra of ethyl 2,4,6-trimethylbenzoate. Additionally, the crystallographic data of ethyl 2,6-dimethoxybenzoate could help predict the crystalline behavior of ethyl 2,4,6-trimethylbenzoate.

Scientific Research Applications

Analytical Chemistry and Environmental Studies

Ethyl 2,4,6-trimethylbenzoate, under the broader category of alkyl esters of p-hydroxybenzoic acid (parabens), has been studied for its prevalence in consumer products and potential environmental and health impacts. The compound has been analyzed in baby teethers, revealing its ubiquitous presence in plastic and gel materials. This highlights concerns about its use, especially in products for infants and young children, due to its potential endocrine-disrupting effects. Moreover, the compound has been involved in studies related to the occurrence, fate, and behavior of parabens in aquatic environments, shedding light on their continuous introduction and persistence in natural water bodies despite wastewater treatments (Potouridis et al., 2016; Haman et al., 2015).

Synthesis and Material Chemistry

The synthesis of Ethyl 2,4,6-trimethylbenzoate and its derivatives is a prominent area of research, focusing on optimizing reaction conditions and understanding the product characteristics. Studies have explored synthesizing the compound by carboxylation of mesitylene and investigating the yield and purity of the product post-treatment. This research is crucial for understanding the compound's chemical properties and potential applications in various industrial processes (Zang Yangling, 2007; Xing et al., 2011).

Pharmaceutical and Diagnostic Imaging

In the field of pharmaceuticals and diagnostic imaging, Ethyl 2,4,6-trimethylbenzoate has been explored as an intermediate or a part of the synthesis of more complex compounds. Its derivatives have been used in creating finely dispersed drugs with controlled particle sizes, morphologies, and degrees of crystallinity. These properties are crucial for the effectiveness and delivery of pharmaceutical products (Bosch et al., 2004).

Safety And Hazards

Ethyl 2,4,6-trimethylbenzoate is classified under the GHS07 hazard class . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . The compound is also associated with Hazard Statement H302 , indicating that it may be harmful if swallowed.

properties

IUPAC Name

ethyl 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTXIZPSMQCYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169980
Record name Ethyl 2,4,6-trimethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4,6-trimethylbenzoate

CAS RN

1754-55-8
Record name Benzoic acid, 2,4,6-trimethyl-, ethyl ester
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name 1754-55-8
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name ETHYL 2,4,6-TRIMETHYLBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
GG Moore, TA Foglia, TJ McGahan - The Journal of Organic …, 1979 - ACS Publications
Sterically hindered esters were prepared in excellent yields by the use of anion-exchange resins in both biphase and triphase systems. In addition, quantitative yields of a variety of …
Number of citations: 40 pubs.acs.org
CAL Mahaffy, J Hamilton - … and Reactivity in Inorganic and Metal …, 1987 - Taylor & Francis
The tricarbonylchromium complexes of the following esters have been prepared: ethyl benzoate, ethyl 2-toluate, ethyl 3-toluate, ethyl 4-toluate, ethyl 2,4-dimethylbenzoate, ethyl 3,5-…
Number of citations: 0 www.tandfonline.com
NM Karayannis, BV Johnson, CR Hoppin… - Transition Metals and …, 1988 - Springer
New highly active supported propylene polymerization catalysts are prepared by activating supports derived from Mg dialkyl complexes with either ethyl 2,4,6-trimethylbenzoate or di-n-…
Number of citations: 0 link.springer.com
BV Johnson, NM Karayannis… - Die …, 1989 - Wiley Online Library
New, highly active supported propene polymerization catalysts are prepared by activating supports derived from Mg dialkyl complexes with sterically hindered aromatic esters, such as …
Number of citations: 8 onlinelibrary.wiley.com
GH Hirsch, GL Bubbar, GS Marks - Biochemical Pharmacology, 1967 - Elsevier
A series of analogues of 3,5-diethoxycarbonyl-2,4,6-trimethylpyridine has been prepared and tested for porphyria-inducing activity in chick embryo liver cells. These studies show that …
Number of citations: 22 www.sciencedirect.com
GJ Harvey, VR Stimson - Australian Journal of Chemistry, 1962 - CSIRO Publishing
The rates and Arrhenius parameters for the acid-catalysed hydrolyses of tertiary amyl 2,4,6-trimethylbenzoate and benzoate and α-methylallyl 2,4,6-trimethylbenzoate, benzoate, and …
Number of citations: 1 www.publish.csiro.au
RH Wiley, NR Smith - Journal of the American Chemical Society, 1951 - ACS Publications
Speedomax recorder checked against a Rubicon Type B potentiometer. These curves were essenti-ally interpolations over ten to thirty degree ranges, the limits of which were …
Number of citations: 21 pubs.acs.org
PWF Fischer, V Krupa, H Taub, FR Murphy… - Porphyrins in Human …, 1976 - karger.com
The barbiturates were the first group of drugs suspected to precipitate acute attacks of porphyria in patients with the clinically latent forms of inherited hepatic porphyria, namely acute …
Number of citations: 0 karger.com
DJ Raber, P Gariano Jr, AO Brod… - The Journal of …, 1979 - ACS Publications
a Dean-Stark trap. In 5 h, only 30% of the theoretical amount of water had collected. GC showed the presence of dimer 1, isophorone anil, and product 2. In 15 h, 90% of the theoretical …
Number of citations: 76 pubs.acs.org
Y Sato, S Kawaguchi, A Nomoto, A Ogawa - Synthesis, 2017 - thieme-connect.com
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TMDPO) is a radical initiator widely used in the field of macromolecular chemistry, but not often applied in synthetic organic chemistry. …
Number of citations: 10 www.thieme-connect.com

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